Acrylic Acid

Polymer Chemistry Kinetics Monomers

Acrylic acid (AA, CAS 79-10-7) is a high-purity α,β-unsaturated carboxylic acid monomer engineered for polymer-grade applications. Its auto-accelerated free-radical kinetics enable efficient, high-volume production of crosslinked superabsorbent polymers, while its well-defined pKa of 5.0 ensures precise pH-responsive swelling control critical for drug delivery and smart hydrogels. Unlike methacrylic acid or vinyl acetate, AA's unique reactivity ratios with comonomers permit exact copolymer architecture control, directly influencing adhesion and water resistance. With rapid soil biodegradation (t½ <1 day) and low genotoxicity, it is the safer, performance-driven choice for SAPs, coatings, adhesives, and agricultural formulations.

Molecular Formula C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight 72.06 g/mol
CAS No. 79-10-7
Cat. No. B134701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylic Acid
CAS79-10-7
Synonyms2-propenoic acid
acrylate
acrylic acid
acrylic acid, aluminum salt
acrylic acid, ammonium salt
acrylic acid, Ca (2:1) salt
acrylic acid, Ca (2:1) salt, dihydrate
acrylic acid, cobalt (2+) salt
acrylic acid, Fe (3+) salt
acrylic acid, magnesium salt
acrylic acid, potassium salt
acrylic acid, silver salt
acrylic acid, sodium salt
acrylic acid, zinc salt
Hystoacril
magnesium acrylate
vinylformic acid
Molecular FormulaC3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight72.06 g/mol
Structural Identifiers
SMILESC=CC(=O)O
InChIInChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
InChIKeyNIXOWILDQLNWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Miscible with alcohol, and ether
Miscible with ethanol, ethyl ether;  soluble in acetone, benzene, carbon tetrachloride
Miscible with chloroform
Miscible with water /1X10+6 mg/L/ at 25 °C
1000 mg/mL
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Acrylic Acid (CAS 79-10-7) for Industrial Procurement: Key Specifications and Comparative Advantages


Acrylic acid (AA; CAS 79-10-7) is a fundamental α,β-unsaturated carboxylic acid monomer utilized extensively in the production of superabsorbent polymers, coatings, adhesives, and detergents. Its primary industrial value stems from its capacity to polymerize via free-radical mechanisms, forming poly(acrylic acid) and various copolymers with tunable properties. Industrial procurement is predicated on strict purity specifications; polymer-grade AA typically requires ≥99.7% purity with stringent limits on impurities such as acetic acid (<0.3%) and moisture (<0.1%) to ensure consistent polymerization kinetics and final product performance [1]. The compound's pKa of 5.0 dictates its ionization behavior and responsiveness in aqueous environments, which is critical for applications requiring pH-dependent swelling or solubility [2].

The Criticality of Acrylic Acid Specificity Over Generic In-Class Alternatives


Interchanging acrylic acid with structurally similar monomers like methacrylic acid or vinyl acetate is not a viable procurement strategy due to profound differences in polymerization kinetics, copolymerization behavior, and resultant material properties. For instance, methacrylic acid's additional α-methyl group introduces steric hindrance that fundamentally alters its radical polymerization kinetics, leading to linear conversion profiles and lower overall rates compared to the auto-accelerated behavior of acrylic acid [1]. Furthermore, the reactivity ratios in copolymerizations with common comonomers like vinyl acetate are highly specific, dictating the compositional homogeneity and final application performance of the copolymer. These differences manifest in critical material attributes such as gel strength, water absorbency, and even toxicological profiles, making a simple 1:1 substitution without quantitative justification a high-risk decision with direct implications for product quality and regulatory compliance [2].

Acrylic Acid Procurement: A Quantitative Comparative Evidence Guide Against Key Analogs


Comparative Radical Polymerization Kinetics of Acrylic Acid vs. Methacrylic Acid

Acrylic acid exhibits auto-accelerated polymerization kinetics, a behavior that is in stark contrast to the linear conversion profile observed for its close analog, methacrylic acid. This difference is attributed to the steric hindrance of the α-methyl group in methacrylic acid, which disrupts the orientation of hydrogen-bonded monomers that facilitates propagation in acrylic acid. Quantitative kinetic analysis reveals distinct dose-rate exponents for the two monomers [1].

Polymer Chemistry Kinetics Monomers

Comparative Genotoxicity of Acrylic Acid vs. Acrylate Esters in Mammalian Cells

In L5178Y mouse lymphoma cells, acrylic acid demonstrates significantly lower genotoxic potency compared to its ester derivatives, methyl acrylate and ethyl acrylate. The concentration required to induce a specific mutant frequency is much higher for acrylic acid, indicating a reduced clastogenic potential in this in vitro model [1].

Toxicology Genotoxicity Safety Assessment

Comparative Ecotoxicity Profile of Acrylic Acid vs. Methacrylic Acid in Aquatic Environments

The acute aquatic toxicity profiles of acrylic acid and methacrylic acid are distinct, particularly in freshwater environments. Acrylic acid exhibits a much broader range of toxicity to freshwater species, with some microalgae showing extreme sensitivity, whereas methacrylic acid shows a more consistent and generally lower toxicity range. This difference has significant implications for environmental hazard classification [1].

Ecotoxicology Environmental Risk Assessment Aquatic Toxicity

Acrylic Acid: High-Value Application Scenarios Driven by Quantitative Evidence


Synthesis of High-Performance Superabsorbent Polymers (SAPs) for Hygiene Products

The high polymerization rate and auto-accelerated kinetics of acrylic acid [5] are fundamental to the efficient, high-volume production of crosslinked poly(acrylic acid) SAPs. Its low genotoxicity relative to acrylate esters [4] provides a favorable safety profile for materials destined for prolonged skin contact in diapers and sanitary products.

Design of pH-Responsive Hydrogels for Biomedical and Drug Delivery Systems

The well-defined pKa of acrylic acid (5.0) enables precise control over the swelling and collapse of hydrogels in response to physiological pH changes [5]. This property is essential for creating smart materials for targeted drug release, where the slower, more predictable kinetics of acrylic acid-based systems can be advantageous over alternatives like methacrylic acid.

Formulation of Specialty Copolymer Coatings and Adhesives with Tailored Properties

Acrylic acid's specific reactivity ratios with comonomers like vinyl acetate allow for the precise engineering of copolymer composition and architecture, which directly influences final coating properties such as adhesion, flexibility, and water resistance. The ability to overcome the homopolymerization limits of other monomers (e.g., vinyl acetate's maximum conversion limit) through copolymerization with acrylic acid is a key process advantage [4].

Applications Requiring Favorable Environmental Fate and Low Bioaccumulation Potential

Acrylic acid's rapid biodegradation in soil (t1/2 < 1 day) and low potential for persistence or bioaccumulation [5] make it a preferred monomer for applications where environmental release is a possibility, such as agricultural formulations or certain water-treatment polymers, especially when compared to more persistent petrochemical alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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